molecular formula C26H33NO4 B299744 N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide

N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide

货号 B299744
分子量: 423.5 g/mol
InChI 键: URIXOPKBDSSAFD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide is a chemical compound that belongs to the class of dioxane carboxamides. It is a potent and selective inhibitor of the protein kinase B (PKB/Akt) pathway, which plays a crucial role in the regulation of cell growth, survival, and metabolism.

作用机制

N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide exerts its pharmacological effects by inhibiting the PKB/Akt pathway, which is a key signaling pathway involved in cell growth, survival, and metabolism. PKB/Akt is activated by various growth factors and cytokines, and it phosphorylates downstream targets such as glycogen synthase kinase-3 (GSK-3), mammalian target of rapamycin (mTOR), and forkhead box O (FOXO) transcription factors, leading to the promotion of cell growth and survival. N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide blocks the activation of PKB/Akt by binding to its pleckstrin homology (PH) domain, which is responsible for its membrane localization and activation.
Biochemical and Physiological Effects:
N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the PKB/Akt pathway. It has also been reported to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models of diabetes and neurodegenerative disorders. Moreover, it has been shown to improve glucose metabolism and insulin sensitivity by promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane.

实验室实验的优点和局限性

One of the advantages of using N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide in lab experiments is its high selectivity and potency for the PKB/Akt pathway. This allows for the specific inhibition of this pathway without affecting other signaling pathways. Moreover, it has been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. However, one of the limitations of using N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide is its potential toxicity, especially at high doses. Therefore, careful dose optimization and toxicity studies are necessary before using this compound in preclinical and clinical studies.

未来方向

N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide holds great promise for its potential therapeutic applications in various diseases. Some of the future directions for research on this compound include:
1. Development of more potent and selective analogs of N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide for improved therapeutic efficacy.
2. Evaluation of the efficacy of N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide in combination with other anticancer drugs for synergistic effects.
3. Investigation of the potential use of N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.
4. Development of novel drug delivery systems for N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide to improve its pharmacokinetic properties and reduce its potential toxicity.
5. Investigation of the potential use of N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide in the treatment of other diseases such as cardiovascular diseases and inflammatory disorders.
Conclusion:
N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide is a potent and selective inhibitor of the PKB/Akt pathway, which has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of PKB/Akt activation, leading to the inhibition of cell growth and survival. N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide has been shown to have promising pharmacological effects in cancer, diabetes, and neurodegenerative disorders. However, careful dose optimization and toxicity studies are necessary before using this compound in preclinical and clinical studies. Further research is needed to develop more potent and selective analogs of N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide and to investigate its potential use in the treatment of other diseases.

合成方法

The synthesis of N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide involves the reaction of 2-(4-cyclohexylphenoxy)ethylamine with 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide as a white solid with a purity of over 95%.

科学研究应用

N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the PKB/Akt pathway, which is often overactivated in cancer cells. Moreover, N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide has been reported to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to protect against neuronal damage and cognitive deficits in animal models of Alzheimer's and Parkinson's diseases.

属性

产品名称

N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide

分子式

C26H33NO4

分子量

423.5 g/mol

IUPAC 名称

N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide

InChI

InChI=1S/C26H33NO4/c1-26(18-30-24(31-19-26)22-10-6-3-7-11-22)25(28)27-16-17-29-23-14-12-21(13-15-23)20-8-4-2-5-9-20/h3,6-7,10-15,20,24H,2,4-5,8-9,16-19H2,1H3,(H,27,28)

InChI 键

URIXOPKBDSSAFD-UHFFFAOYSA-N

SMILES

CC1(COC(OC1)C2=CC=CC=C2)C(=O)NCCOC3=CC=C(C=C3)C4CCCCC4

规范 SMILES

CC1(COC(OC1)C2=CC=CC=C2)C(=O)NCCOC3=CC=C(C=C3)C4CCCCC4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。